molecular formula C11H20O2 B167461 cis-3-Hexenyl 2-methylbutanoate CAS No. 10094-41-4

cis-3-Hexenyl 2-methylbutanoate

Cat. No. B167461
CAS RN: 10094-41-4
M. Wt: 184.27 g/mol
InChI Key: JKKGTSUICJWEKB-SREVYHEPSA-N
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Description

Cis-3-Hexenyl 2-methylbutanoate, also known as (Z)-3-hexenyl-2-methylbutanoate, has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is a floral volatile released by certain plants in response to predation .


Synthesis Analysis

Cis-3-Hexenyl 2-methylbutanoate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .


Molecular Structure Analysis

The molecular formula of cis-3-Hexenyl 2-methylbutanoate is C11H20O2 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-3-Hexenyl 2-methylbutanoate are as follows :

Scientific Research Applications

1. Fragrance Source in Plant Extracts

cis-3-Hexenyl 2-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, contributes significantly to their fragrance. This compound is particularly noted for its floral fragrance and is used in tobacco flavoring. It's a key component of the bouquet of P. scabiosifolia flowers, often used in natural product extraction for its scent properties (Kang, Wang, & Tian, 2011).

2. Chemical Synthesis and Stereochemistry

cis-3-Hexenyl 2-methylbutanoate has been studied for its stereochemical properties. Research shows the importance of cis-trans selectivity in the cyclization of hexenyl radicals, which is crucial in the synthesis of various organic compounds (Tripp, Schiesser, & Curran, 2005).

3. Flavor and Fragrance Industry Applications

The compound's role in the flavor and fragrance industry is significant. It's used as a green note flavor compound in foods and cosmetics, valued for its distinct scent. Studies on vaporization enthalpies and vapor pressures of this ester and related compounds provide insights valuable for industrial applications in flavor and fragrance formulation (Kozlovskiy, Gobble, & Chickos, 2015).

4. Role in Catalytic Reactions

The compound has been examined in the context of catalytic reactions, such as Heck reactions and radical cyclizations. These reactions are pivotal in the synthesis of various organic and pharmaceutical compounds (Berthiol, Doucet, & Santelli, 2004).

5. Insect Pheromones

Research into the role of cis-3-Hexenyl 2-methylbutanoate in insect pheromones has shown it to be a critical component. Its structure and synthesis have implications for pest control and ecological studies (Zhang et al., 2004).

6. Organic Synthesis and Medicinal Chemistry

This compound is also significant in the field of organic synthesis, particularly in the creation of enantiopure compounds, which have extensive applications in medicinal chemistry (Amat et al., 2000).

7. Atmospheric Chemistry

cis-3-Hexenyl 2-methylbutanoate has been studied in atmospheric chemistry, particularly in the context of the formation of organosulfates through the oxidation of biogenic volatile organic compounds (Barbosa et al., 2017).

8. Food Science and Aroma Perception

Its role in aroma perception, especially in fresh tomatoes, highlights its importance in the food industry. The compound significantly affects the sensory profiles of various food items (Tandon, Baldwin, & Shewfelt, 2000).

9. Lipase-Catalyzed Synthesis

The lipase-catalyzed synthesis of cis-3-Hexenyl 2-methylbutanoate demonstrates its potential in green chemistry and industrial applications (Chiang, Chang, & Shieh, 2003).

10. Fruit Cultivar Analysis

The compound has been identified as a key aroma compound in different fruit cultivars, aiding in the understanding of fruit flavor profiles and breeding (Sosa-Moguel, Pino, Sauri-Duch, & Cuevas-Glory, 2018).

Safety And Hazards

Cis-3-Hexenyl 2-methylbutanoate is classified as Aquatic Chronic 2 under GHS09. It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment . In case of exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

[(Z)-hex-3-enyl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKGTSUICJWEKB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052177
Record name (Z)-Hex-3-enyl 2-methylbutyrate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name 3-Hexenyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

95.00 °C. @ 30.00 mm Hg
Record name cis-3-Hexenyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.876-0.880
Record name 3-Hexenyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl 2-methylbutanoate

CAS RN

53398-85-9, 10094-41-4
Record name cis-3-Hexenyl 2-methylbutanoate
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Record name Butanoic acid, 2-methyl-, 3-hexen-1-yl ester
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Record name 3-Hexenyl 2-methylbutyrate, (3Z)-
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Record name Butanoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester
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Record name (Z)-Hex-3-enyl 2-methylbutyrate
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Record name (Z)-hex-3-enyl 2-methylbutyrate
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Record name Hex-3-enyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.191
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXENYL 2-METHYLBUTYRATE, (3Z)-
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Record name cis-3-Hexenyl 2-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0038277
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
A Dursun, O Çalışkan, Z Güler, S Bayazit… - Scientia …, 2021 - Elsevier
The effect of maturity stage on fruit quality characteristics, sensory attributes and volatile composition was investigated in the most important hawthorn cultivar (Sultan). The fruit skin …
Number of citations: 19 www.sciencedirect.com
X Cai, R Mai, J Zou, H Zhang, X Zeng, R Zheng… - Journal of Zhejiang …, 2014 - Springer
… -β-ocimene, γ-terpinene, cis-linalool oxide, trans-linalool oxide, allo-ocimene, cis-3-hexenyl iso-butyrate, cis-3-hexenyl butanoate, hexyl butanoate, cis-3-hexenyl-2-methylbutanoate, cis…
Number of citations: 72 link.springer.com
L Jirovetz, D Smith, G Buchbauer - Journal of agricultural and food …, 2002 - ACS Publications
… 4-Methylthiobutyl isothiocyanate (14.2%), cis-3-hexen-1-ol (11.0%), cis-3-hexenyl butanoate (10.8%), 5-methylthiopentyl isothiocyanate (9.3%), cis-3-hexenyl 2-methylbutanoate (5.4%)…
Number of citations: 158 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
… [FL‐no: 05.137], neral [FL‐no: 05.170], trans‐3, 7‐dimethylocta‐2, 6‐dienal (geranial) [FL‐no: 05.188], trans‐3‐hexenyl formate [FL‐no: 09.562] and cis‐3‐hexenyl 2‐methylbutanoate […
Number of citations: 6 efsa.onlinelibrary.wiley.com
C Yang, ZW Chen, Y Guo, J Chen, DH Qiao… - Journal of Southern …, 2018 - cabdirect.org
… cis-2-penten-1-ol, (E)-4, 8-dimethyl-1,3,7-nonatriene, benzene ethanol, cis-3-hexenyl 2-methylbutanoate and nerol were only detected in the A. lucorum damaged tea leaves. The …
Number of citations: 0 www.cabdirect.org
P Chokeprasert, AL Charles, KH Sue… - Journal of food …, 2007 - Elsevier
The volatile components of fruits, seeds and leaves from [Clausena lansium (Lour.) Skeel], obtained through headspace sampler, were analyzed by gas chromatography–mass …
Number of citations: 38 www.sciencedirect.com
Z Zhang, Z Wang, M Zhao, L Zhao, J Zhang - Int. J. Agric. Biol, 2020 - researchgate.net
… 4-penten-1-ol, 3-methyl-, cis-3-hexen1-ol, cis-3-hexenyl 2-methylbutanoate and butanoic acid, (E)-3-hexenyl ester, were highly correlated to with Ezhi. Compounds with highly negative …
Number of citations: 2 www.researchgate.net
WN Setzer, Y Liu, YG Chen - Chemistry of natural compounds, 2008 - Springer
… cis-3-Hexenyl 2-Methylbutanoate Cuminal … The terpenes were the dominant group in the oil (99.4%), whereas alkene ester (cis-3hexenyl 2-methylbutanoate) accounted for only 0.3%. …
Number of citations: 3 link.springer.com
I Stappen, J Wanner, N Tabanca… - Natural Product …, 2021 - journals.sagepub.com
Blue tansy essential oil (BTEO) (Tanacetum annuum L.) was analyzed by GC-MS and GC-FID using two different capillary column stationary phases. Sabinene (14.0%), camphor (13.6%…
Number of citations: 10 journals.sagepub.com
J Ling, X Li, G Yang, T Yin - Journal of Forestry Research, 2022 - Springer
… triandra, nine were species-specific (Table 3) and were abundant as cis-3-hexenyl acetate, cis-3-hexenyl isovalerate, farnesane and cis-3-hexenyl 2-methylbutanoate, while the …
Number of citations: 3 link.springer.com

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